Isotopic Mass Shift Enables MS Discrimination
4-Chloro Resorcinol-13C6 exhibits a uniform +6 Da mass shift relative to unlabeled 4-chlororesorcinol due to the replacement of all six carbon atoms with 13C isotopes. This shift results in a molecular ion of m/z 150.02 for the labeled compound versus m/z 144.02 for the unlabeled analog, allowing baseline-resolved detection in MS1 and MS/MS workflows . This mass difference is a class-level requirement for SIL internal standards, as it ensures no isotopic overlap between the analyte and internal standard signals [1].
| Evidence Dimension | Molecular Mass (Monoisotopic) |
|---|---|
| Target Compound Data | 150.0179361 g/mol |
| Comparator Or Baseline | Unlabeled 4-chlororesorcinol: 144.021 g/mol |
| Quantified Difference | +6.00 Da |
| Conditions | Calculated from molecular formula 13C6H5ClO2 vs C6H5ClO2 |
Why This Matters
The +6 Da mass separation ensures that the internal standard signal does not interfere with the analyte quantification channel, a prerequisite for accurate peak integration and concentration calculation in regulatory-compliant bioanalytical methods.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
